Enhanced Lipophilicity (LogP) Over the Primary Aniline Analog
The N,N-dimethylation of 3-chloro-4-fluoro-N,N-dimethylaniline significantly increases its lipophilicity compared to the primary aniline analog 3-chloro-4-fluoroaniline. The target compound has a computed XLogP3 of 2.9 [1], whereas 3-chloro-4-fluoroaniline has a reported logP value of 2.14–2.64 [2]. This difference of 0.3–0.8 log units corresponds to a >2–6 fold increase in partition coefficient, which is a critical advantage for synthetic intermediates that require higher organic solubility or better membrane penetration in subsequent reactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (computed) |
| Comparator Or Baseline | 3-Chloro-4-fluoroaniline; logP = 2.14–2.64 (experimental) |
| Quantified Difference | ΔLogP = +0.3 to +0.8 (target more lipophilic, >2–6× higher partition coefficient) |
| Conditions | In silico prediction (PubChem XLogP3) vs. experimental logP measurements from multiple sources |
Why This Matters
Higher lipophilicity directly influences the solubility profile of the intermediate, facilitating its use in hydrophobic reaction environments and improving the drug-likeness of downstream products.
- [1] PubChem. (2026). Computed Properties: XLogP3 for 3-Chloro-4-fluoro-N,N-dimethylaniline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/23135600 View Source
- [2] Molbase. (2024). Compound Information: 3-Chloro-4-fluoroaniline. Retrieved from https://qiye.molbase.cn View Source
